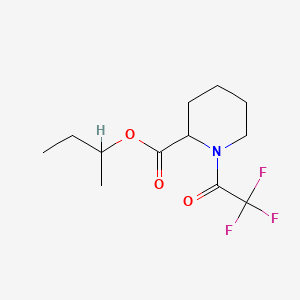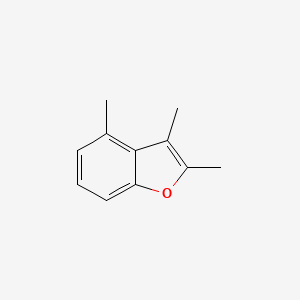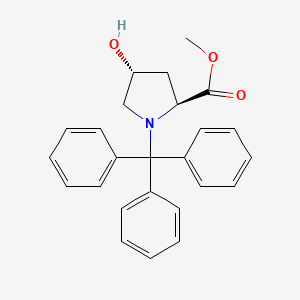
L-Proline, 5-ethenyl-, methyl ester, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 5-ethenyl-, methyl ester, (5R)- is a derivative of L-Proline, an amino acid that plays a crucial role in the synthesis of proteins
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 5-ethenyl-, methyl ester, (5R)- typically involves the esterification of L-Proline with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 5-ethenyl-, methyl ester, (5R)- can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ethenyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
L-Proline, 5-ethenyl-, methyl ester, (5R)- has several applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a catalyst in various organic reactions.
Biology: It can be used in the study of protein synthesis and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of L-Proline, 5-ethenyl-, methyl ester, (5R)- involves its interaction with specific molecular targets and pathways. In peptide synthesis, it acts as a building block, facilitating the formation of peptide bonds. In catalytic reactions, it can stabilize transition states and lower activation energies, enhancing reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline methyl ester: Similar structure but lacks the ethenyl group.
DL-Proline, 5-oxo-, methyl ester: Contains an oxo group instead of an ethenyl group.
Propiedades
Número CAS |
210345-07-6 |
|---|---|
Fórmula molecular |
C8H13NO2 |
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl (2S,5R)-5-ethenylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-3-6-4-5-7(9-6)8(10)11-2/h3,6-7,9H,1,4-5H2,2H3/t6-,7-/m0/s1 |
Clave InChI |
JWXSBIOUYKUTEH-BQBZGAKWSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CC[C@@H](N1)C=C |
SMILES canónico |
COC(=O)C1CCC(N1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6H-Thieno[2,3-b]thiopyran](/img/structure/B13817079.png)
![2,3,8,9,10-pentachloro-6-methyl-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B13817099.png)





![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)


